Journal Name:Food Structure
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An integrated microbiome project for charactering microbial diversity in classroom based on virtual simulation experiments
Food Structure ( IF 0 ) Pub Date: 2023-01-19 , DOI: 10.1002/bmb.21706
Microbiome study requires both molecular techniques and bioinformatics skills, which are challenging for biologists to participate in this growing field. To introduce microbiome concepts and skills to students, a 6-week wet-lab and bioinformatics course for undergraduates was implemented through the project-based learning (PBL) approach. In the saliva microbiome project, students collected their saliva samples, performed DNA extraction and PCR amplification, followed by metagenomic analysis to compare the diversity and abundances of microbes among samples. First, students are required to practice molecular techniques and bioinformatics analysis skills in a virtual simulation lab. To our knowledge, our study is the first one to incorporate a virtual lab into microbiome experience. Then, students applied their recently acquired skills to produce and analyze their own 16S amplicon sequencing data and reported their results via a scientific report. The student learning outcomes show that the Virtual lab can improve students' laboratory techniques and research capabilities. Moreover, a simple pipeline to analyze 16S rRNA gene amplicon sequencing data is introduced in a step-by-step manner that helps students to develop analysis skills. This project can be modified as either a virtual course or a module within another course such as microbiology, molecular biology, and bioinformatics. Our study provides evidence on the positive impact of virtual labs on learning outcomes in undergraduate science education.
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A laboratory experiment for science courses: Sedimentary microbial fuel cells
Food Structure ( IF 0 ) Pub Date: 2022-12-10 , DOI: 10.1002/bmb.21702
Nowadays there is a concern to improve the quality of education by including an interdisciplinary approach of concepts and their integration in the curriculum of scientific disciplines. The development of microbial fuel cells as a potential alternative for production of renewable energies gives undergraduate students the challenge of integrating interdisciplinary concepts in a hot topic of global interest as alternative energies. We present a laboratory experiment that has been part of a third-year undergraduate course in biology where students gained experience in assembling microbial fuel cells and the understanding of how they work. In this process, the students could integrate biological, biochemical, and electric concepts. In addition, the acquisition of manual skills and experimental design decisions are important for the development of future professionals.
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A field guide for implementing a flipped classroom
Food Structure ( IF 0 ) Pub Date: 2023-05-06 , DOI: 10.1002/bmb.21737
The way flipped classrooms are perceived and even practiced by teachers is sometimes approximate. For instance, while the Covid-19 pandemic has pushed many universities to adopt distance learning, flipped classrooms have often been mentioned as a solution in that context. This inducement maintains a confusion between flipped classrooms and distance learning that might be detrimental for students and teachers. Moreover, embarking on a new pedagogical practice such as flipped classroom could be intimidating and time-consuming for the newcomer teacher. For these reasons, this article aims to share some tips for implementing a flipped classroom, with examples from biology and biochemistry. Based on our experiences but also on the current scientific literature, we structured these advise around three phases: preparation, implementation, and follow-up. In the preparation phase, we advise planning early to invert time in class and outside the classroom, but also to say it explicitly, as well as to identify (or optionally create) resources for students to learn in autonomy. In the implementation phase, we suggest to (i) be explicit in the acquisition of knowledge and foster students' autonomy; (ii) explore active learning in class; (iii) develop cooperation and sharing skills; and (iv) differentiate teaching practices to adapt to student needs. Lastly, in the follow-up phase, we propose to (i) evaluate both student learning and the pedagogical setting; (ii) take care of the logistics and the teacher's posture; (iii) document the flipped classroom, and (iv) share the teaching experience.
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An idea to explore: Augmented reality and LEGO® brick modeling in the biochemistry and cell biology classroom-two tactile ways to teach biomolecular structure—Function
Food Structure ( IF 0 ) Pub Date: 2023-04-06 , DOI: 10.1002/bmb.21734
We present here two accessible ways for enhanced understanding of complex biological structures and their function in undergraduate Biology and Biochemistry classrooms. These methods can be applied for in-class instruction as well as for remote lessons, as they are cheap, easily available and easy to implement. LEGO® bricks and MERGE CUBE based augmented reality can be applied to make three-dimensional representation for any structure available on PDB. We envisage these techniques to be useful for students when visualizing simple stereochemical problems or complex pathway interactions.
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Directed evolution of glyphosate oxidase and a chemiluminescence system for glyphosate detection: A comprehensive practical laboratory experiment on biotechnology
Food Structure ( IF 0 ) Pub Date: 2023-03-27 , DOI: 10.1002/bmb.21721
This article describes a comprehensive practical laboratory method for developing an enzyme to more easily measure glyphosate levels in solution. Through this article, undergraduate students of biology majors can conduct research experiments in critical fields by utilizing various techniques, such as chemiluminescence (CL) biosensors with engineered enzymes and are guided in molecular biology laboratories. A glyphosate oxidase mutant library was constructed by DNA shuffling, and a glyphosate oxidase variant with increased glyphosate degradation activity was selected by using a high-throughput screening assay. Following protein overexpression in Escherichia coli (DE3) and purification by affinity chromatography, the glyphosate oxidase variant protein combined with luminol–H2O2 reaction was constructed as a new CL biosensor for detecting glyphosate in soils.
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Change and challenge: An online course in Medical Biochemistry and Molecular Biology
Food Structure ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.1002/bmb.21765
The development of information technology and portable devices has sparked a revolution in the field of education, facilitating access to diverse educational resources and lifelong learning. In particular, the COVID-19 pandemic has accelerated the transition from face-to-face to distance teaching, which requires online education to be provided worldwide. Biochemistry and Molecular Biology are key basic medical courses in laboratory-based science that cover complicated theories and applications. The balance between traditional and online courses, and the effectiveness of online courses, are fundamental to the teaching quality of Biochemistry and Molecular Biology. In this study, we explored the concepts, designs, and practices of a new blended online course and identified potential challenges. We hope that our experiences will provide new ideas for online teaching and promote teaching reform and the development of Medical Biochemistry and Molecular Biology education.
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Perception of competence achievement and students' satisfaction using virtual laboratories in Medical Biochemistry course: Lessons from the COVID-19 pandemic
Food Structure ( IF 0 ) Pub Date: 2023-02-20 , DOI: 10.1002/bmb.21717
After the COVID-19 pandemic, there was an increasing demand for remote learning and an expansion in the substitution of traditional practical sessions with lab-based virtual tools. This study aimed to assess the effectiveness of virtual labs in practicing biochemical experiments and to examine the student's feedback regarding this tool. Virtual and traditional labs training were compared in teaching qualitative analysis of proteins and carbohydrates experiments for first-year medical students. Students' achievements were assessed, and their satisfaction regarding virtual labs was estimated using a questionnaire. A total of 633 students were enrolled in the study. There was a significant increase in the average scores of students performing the virtual lab of protein analysis compared with those trained in a real lab and those who watched videos explaining the experiment (p 70% satisfaction rate). Most students believed virtual labs were supported with a clear explanation, yet they thought it did not give a realistic experience. Students accepted virtual labs, but they still prefer using them as preparatory to classic labs. In conclusion, virtual labs can offer good laboratory practice in the Medical Biochemistry course. Their impact on students' learning might be increased if selected cautiously and implemented properly in the curriculum.
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Teaching “Biochemistry with Elements of Chemistry” in the COVID-19 pandemic
Food Structure ( IF 0 ) Pub Date: 2023-01-27 , DOI: 10.1002/bmb.21712
The purpose of the presented article is to evaluate the students' perception of the online teaching educational model as a part of the “Biochemistry with Elements of Chemistry” course conducted during the COVID-19 pandemic at the Faculty of Medicine of the Jagiellonian University Medical College. The first part of the article reflects upon the pandemic impact on the transition from the in-person (standard format) to a complete remote learning format. The next part is based on the responses of the students to a questionnaire and presents an analysis of the students' preferences and perceptions regarding synchronous and asynchronous teaching methods. Students answered questions about the advantages and disadvantages of distance learning programs. They indicated the most suitable learning mode in terms of gaining knowledge and enhancing their motivation to learn. They listed factors that facilitated remote learning as well as those which made it difficult and posed a challenge to adjust to the new system, in all types of classes, that is, lectures, seminars, and laboratories. The last part of this paper presents the results of the students' performance in the pandemic-enforced system and compares them with the results from the previous class of students from the past year, when teaching was conducted mainly in the standard format. The conclusions from the given analysis may enable beneficial changes for the “Biochemistry with Elements of Chemistry” course for remote teaching in the future. It may also provide valuable insights for such types of courses conducted at other Universities and promote deliberations to continuously improve learning outcomes.
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Online practical assessment in biochemistry designed on Bloom's taxonomy to assess the student's competency: Prior exposure of the students to online tools beneficial
Food Structure ( IF 0 ) Pub Date: 2023-03-14 , DOI: 10.1002/bmb.21725
Online assessments are needed during the prevailing pandemic situation to continue educational activities while ensuring safety. After conducting the online practical assessment (OPrA) in Biochemistry, we analyzed the students' responses. The blueprint of the OPrA was prepared by the faculty, referring to the various levels and domains of Bloom's taxonomy. Four components were chosen for the online assessment: digital spotters, enumerating the steps of objective structured practical examination, interpretation of quantitative estimation, and case discussion. Each faculty assessed about 12–13 students in separate breakout rooms over 15–20 min on all four components. Feedback on the conduct of the examination was collected from the students and faculty anonymously and analyzed. Out of the 200 students who attended the online assessment, only one scored less than 50%, majority of them scored between 71% and 90%. Under the individual exercises, the average score of students in “Spotters” was 9.8 out of 10; in “OSPE,” 8.7 out of 10; in “Quantitative experiments,” 15.2 out of 20 and in “Case discussion,” 22.4 out of 30. Around 20% had previous experience attending the OPrA. They differed in their opinion from the rest of the students on five aspects; time allotted for the assessment (p value = 0.02, χ2 = 5.07), students using unfair means during the online viva (p value = 0.02, χ2 = 5.57), their computing skills (p value = 0.001, χ2 = 19.82), their performance (p value = 0.001, χ2 = 8.84), and overall conduct of the examination (p value = 0.001, χ2 = 15.55). OPrA tools may be designed referring to Bloom's taxonomy, and prior exposure to the online tools may benefit the students.
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Research on the application of the blended BOPPPS based on an online and offline mixed teaching model in the course of fermentation engineering in applied universities
Food Structure ( IF 0 ) Pub Date: 2023-02-24 , DOI: 10.1002/bmb.21716
This study aimed to investigate the teaching effect of the blended BOPPPS based on an online and offline mixed teaching model (“B + BOPPPS”) in the course of fermentation engineering in applied universities. The participants were 142 undergraduates majoring from the course of fermentation engineering in Food Science and Engineering in 2019 and 2020 in Huanghuai University, Zhumadian city, Henan province, China. The students in the control group (68 students) were taught in 2019, and the students in the experimental group (74 students) were taught in 2020. The traditional teaching method and “B + BOPPPS” were implemented, respectively. The teaching effect was evaluated using the questionnaire survey of course satisfaction and theoretical knowledge test. The results showed that the scores of the theoretical knowledge test in the experimental group adopting “B + BOPPPS” were significantly higher than those in the control group, and the difference was statistically significant (p < 0.01). The students had a good evaluation of the “B + BOPPPS” in many aspects, which included achieving learning goals, providing in-depth understanding of knowledge points, stimulating interest in learning, training in the ability to analyze and think about problems, and so on. The results suggested that “B + BOPPPS” could stimulate students' interest in learning and improve their subjective initiative. They could also improve students' ability to master and apply knowledge, which was conducive to improving the theoretical teaching quality of the course of fermentation engineering.
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